1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a benzhydryl group with a cyclopropyl moiety, making it an interesting subject for various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves the reaction of benzhydryl chloride with 1-(hydroxymethyl)cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. The benzhydryl group is known to interact with various receptors and enzymes, potentially modulating their activity. The cyclopropyl moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the benzhydryl group but lacks the cyclopropyl moiety.
Cyclopropylamine: Contains the cyclopropyl group but lacks the benzhydryl moiety.
Uniqueness
1-Benzhydryl-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is unique due to its combination of a benzhydryl group and a cyclopropyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzhydryl-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-14-19(11-12-19)13-20-18(23)21-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,22H,11-14H2,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAIRJIJNVOHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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